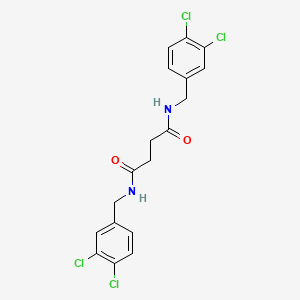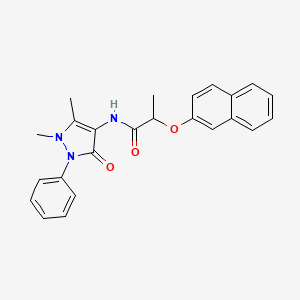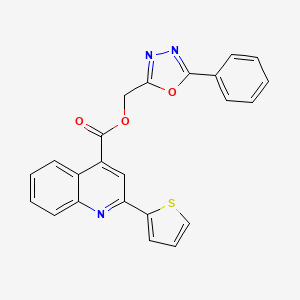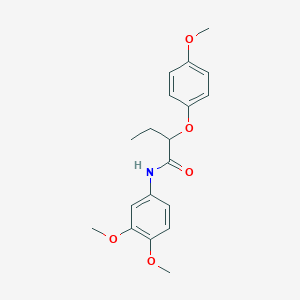![molecular formula C23H27N3O2 B4795825 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole
Descripción general
Descripción
1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as ABT-199, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies, particularly in the treatment of chronic lymphocytic leukemia (CLL).
Mecanismo De Acción
1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole binds specifically to the hydrophobic groove of BCL-2, preventing its anti-apoptotic function and inducing programmed cell death in cancer cells. The selectivity of 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole for BCL-2 over other anti-apoptotic proteins, such as BCL-xL and MCL-1, is thought to contribute to its efficacy and safety profile.
Biochemical and Physiological Effects:
1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has been shown to inhibit tumor growth and induce tumor regression in preclinical models of CLL and other cancers. 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has also been shown to have minimal effects on normal cells, indicating its potential as a targeted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is its high selectivity for BCL-2, which reduces the likelihood of off-target effects and toxicity. In addition, 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has shown high response rates and durable remissions in clinical trials, making it a promising therapy for CLL and other cancers. However, 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has also been associated with some adverse effects, such as thrombocytopenia and tumor lysis syndrome, which require careful monitoring and management.
Direcciones Futuras
For 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole research include the investigation of its efficacy in combination with other anticancer agents, as well as in the treatment of other types of cancer. In addition, further studies are needed to understand the mechanisms of resistance to 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole and to develop strategies to overcome it. Finally, the development of biomarkers to predict response to 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole and to monitor treatment efficacy and toxicity could improve patient outcomes and guide personalized treatment approaches.
Aplicaciones Científicas De Investigación
1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia, and multiple myeloma. In CLL, 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has shown high response rates and durable remissions, particularly in patients with high-risk genomic features. 1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole has also been shown to have synergistic effects when used in combination with other anticancer agents, such as rituximab and venetoclax.
Propiedades
IUPAC Name |
4-[[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-7-19-8-3-6-11-22(19)28-17-14-26-21-10-5-4-9-20(21)24-23(26)18-25-12-15-27-16-13-25/h2-6,8-11H,1,7,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZYYVKOCTTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Morpholin-4-YL)methyl]-1-{2-[2-(prop-2-EN-1-YL)phenoxy]ethyl}-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)

![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)
![5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)


![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795836.png)
